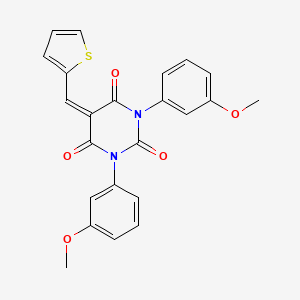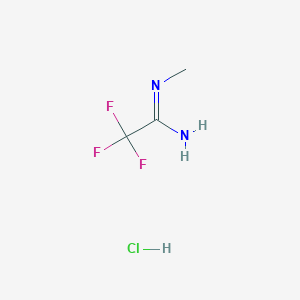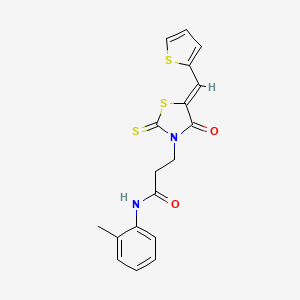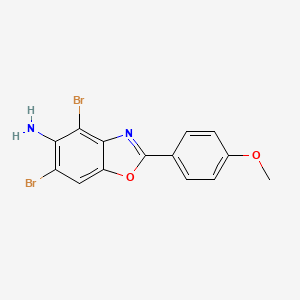
1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione" is a heterocyclic molecule that appears to be related to a family of compounds with potential applications in materials science and biological activity. Although the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest its relevance in the synthesis of heterocycles and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the use of synthon intermediates that can efficiently undergo cyclocondensation with various heteronucleophiles to form heterocyclic structures . For instance, the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon has been demonstrated to yield a variety of five and six-membered heterocycles . Similarly, the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and its derivatives indicates the potential for creating new conducting polymers, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, HRMS, and single-crystal X-ray diffraction . For example, the crystal structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione reveals intermolecular weak hydrogen bonds and π-π stacking interactions, which could be indicative of the structural properties of the compound of interest .
Chemical Reactions Analysis
The reactivity of related compounds suggests that the compound may undergo selective oxidation reactions. For instance, bis(p-methoxyphenyl) telluroxide has been used as a mild oxidizing agent for the conversion of thiocarbonyl groups to their oxo analogues . This type of chemical reactivity could be relevant for the modification or functionalization of the compound "1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structures and intermolecular interactions. The presence of methoxy and thiophene groups in the compound suggests potential solubility in organic solvents and stability under certain conditions. The crystallographic data of similar compounds provide insights into the density and molecular packing, which are important for understanding the physical properties .
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- Research conducted by Rivera, Ríos-Motta, and Bolte (2022) focused on the crystal structure of a compound similar to 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione, emphasizing the molecular interactions within the structure. Their work highlights the significance of C—H⋯O and O—H⋯π interactions in determining crystal packing and stability (Rivera, Ríos-Motta, & Bolte, 2022).
Synthetic Methodology and Compound Stability
- Studies on similar compounds have provided insights into synthetic methodologies and the stability of these compounds. Devarajegowda, Roopashree, Mohammed, Mahalakshmi, and Sankolli (2011) investigated the non-coplanar arrangement of rings in a related compound, which is crucial for understanding the stability and reactivity of such molecules (Devarajegowda et al., 2011).
Electronic Properties and Conductivity
- Takahashi, Nihira, Yoshifuji, and Tomitani (1993) explored the electrochemical properties of conjugation-extended tetrathiafulvalene analogues, which are structurally similar to 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione. Their research is significant for understanding the electron donating ability and the stability of radical cations in these compounds (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).
Applications in Material Science
- Research into the structural analysis and intermolecular interactions of similar compounds, as conducted by Gomes, Low, Correira, Noguiera, Pinheiro, de Souza, Wardell, and Wardell (2018), contributes to our understanding of their potential applications in materials science, particularly in the development of novel materials with specific desired properties (Gomes et al., 2018).
Medicinal Chemistry Applications
- Studies by Sikora (2000) on compounds like 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione have potential applications in medicinal chemistry, particularly in the treatment of inflammation and pain, though this research is only tangentially related to the specific compound (Sikora, 2000).
Propiedades
IUPAC Name |
1,3-bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-29-17-8-3-6-15(12-17)24-21(26)20(14-19-10-5-11-31-19)22(27)25(23(24)28)16-7-4-9-18(13-16)30-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTVNNJUDPMRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3011702.png)


![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B3011708.png)
![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)
![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)


![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3011721.png)
![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)
